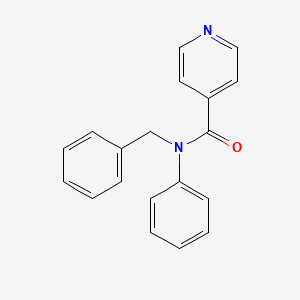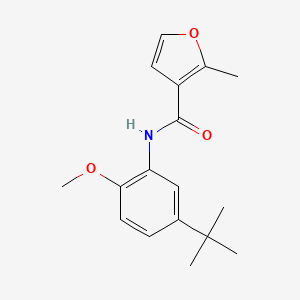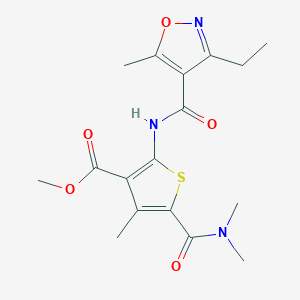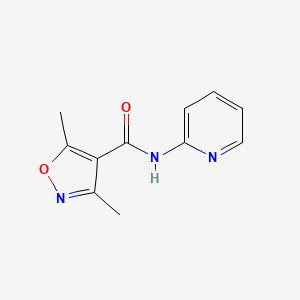
N-benzyl-N-phenylpyridine-4-carboxamide
Descripción general
Descripción
N-benzyl-N-phenylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-N-phenylisonicotinamide is 288.126263138 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibitors N-phenylisonicotinamide derivatives, closely related to N-benzyl-N-phenylisonicotinamide, have been identified as novel xanthine oxidase inhibitors. A study highlighted the synthesis and biological evaluation of these compounds, demonstrating their potential as potent xanthine oxidase inhibitors with applications in treating diseases like gout or hyperuricemia (Ting-jian Zhang et al., 2019).
Phase Transitions in Porous Molecular Materials Research on bis(N-phenylisonicotinamide)silver(I) nitrate, a compound structurally related to N-benzyl-N-phenylisonicotinamide, revealed single-crystal to single-crystal phase transitions. These transitions demonstrate the cooperativity properties in porous molecular materials, which could have implications in material science and engineering (P. Mukherjee et al., 2007).
Discovery of Apoptosis Inducers N-phenyl nicotinamides, structurally similar to N-benzyl-N-phenylisonicotinamide, have been identified in studies focusing on the discovery of apoptosis inducers. This research could have significant implications in the development of anticancer therapies (S. Cai et al., 2006).
Anticonvulsant Activities Studies on N-benzyl derivatives, such as N-benzyl 2-acetamido-3-methoxypropionamides, have demonstrated significant anticonvulsant activities. This research contributes to the development of new treatments for epilepsy and other seizure disorders (Christophe Salomé et al., 2010).
Antitumor Efficacy in Cancer Therapy Compounds like N-(4-hydroxyphenyl)retinamide, structurally akin to N-benzyl-N-phenylisonicotinamide, have been studied for their enhanced antitumor efficacy, especially when encapsulated in polymeric micelles. This suggests potential applications in cancer chemotherapy (T. Okuda et al., 2009).
Local Anesthetic Properties Research on benzyl alcohol, which shares structural similarities with N-benzyl-N-phenylisonicotinamide, indicates its potential as a local anesthetic with low toxicity and high efficiency (D. I. Macht, 1918).
Antiproliferative Agents in Cancer Treatment The synthesis and biological evaluation of N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, a compound similar to N-benzyl-N-phenylisonicotinamide, have shown significant antiproliferative activity against various human cancer cell lines. This suggests its potential application in cancer therapy (Juan Zhang et al., 2018).
Applications in Metal Carbonyl Reductions N-benzyl derivatives, like N-benzyl 1,4-dihydronicotinamide, have been used in reactions with metal carbonyls, suggesting applications in organometallic chemistry and catalysis (A. Basu et al., 1987).
Corrosion Inhibition in Mild Steel Nicotinamide derivatives, related to N-benzyl-N-phenylisonicotinamide, have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution, indicating potential industrial applications (M. P. Chakravarthy et al., 2014).
Cancer Prevention and Chemotherapy Evaluation of N-4-(hydroxycarbophenyl) retinamide, structurally related to N-benzyl-N-phenylisonicotinamide, has been conducted for its use as a cancer prevention agent and chemotherapeutic agent, highlighting its potential in oncology (J. Han et al., 1990).
Propiedades
IUPAC Name |
N-benzyl-N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-11-13-20-14-12-17)21(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIKAHWPNWLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-diethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3594579.png)
![3-[4-(2-quinoxalinyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3594586.png)
![N-(2,3-dichlorophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B3594605.png)
![Methyl 4-{[(5E)-2,4-dioxo-3-[(phenylamino)methyl]-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B3594611.png)
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3594613.png)

![(2-BROMOPHENYL)[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3594616.png)
![2-[(2-methyl-3-furoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3594619.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3594632.png)



![N-[2-(dimethylamino)ethyl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B3594665.png)
